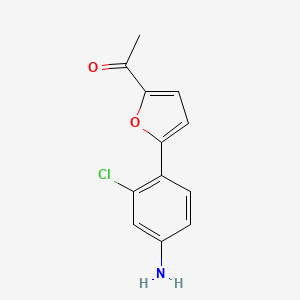

1-(5-(4-Amino-2-chlorophenyl)furan-2-yl)ethanone

Description

Properties

CAS No. |

886494-56-0 |

|---|---|

Molecular Formula |

C12H10ClNO2 |

Molecular Weight |

235.66 g/mol |

IUPAC Name |

1-[5-(4-amino-2-chlorophenyl)furan-2-yl]ethanone |

InChI |

InChI=1S/C12H10ClNO2/c1-7(15)11-4-5-12(16-11)9-3-2-8(14)6-10(9)13/h2-6H,14H2,1H3 |

InChI Key |

RVHVJWHOXWGAJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(O1)C2=C(C=C(C=C2)N)Cl |

Origin of Product |

United States |

Preparation Methods

Formation of 5-(4-Chlorophenyl)furan-2-carbaldehyde

The synthesis typically begins with the preparation of 5-(4-chlorophenyl)furan-2-carbaldehyde, a key intermediate. As documented in studies on analogous furan derivatives, this step involves a nucleophilic aromatic substitution or Suzuki-Miyaura coupling to attach the chlorophenyl group to the furan ring. For example, 2-furaldehyde reacts with 4-chlorophenylboronic acid under palladium catalysis in a mixture of water and ethanol, yielding the carbaldehyde intermediate.

Reaction conditions :

Introduction of the Amino Group

The amino group at the 2-position of the chlorophenyl ring is introduced via nitration followed by reduction. Nitration using a mixture of nitric and sulfuric acids produces the nitro intermediate, which is subsequently reduced to the amine using hydrogen gas and a palladium-on-carbon catalyst.

Optimization note : Microwave-assisted reduction has been reported to enhance reaction rates, reducing the reduction time from 12 hours to 30 minutes while maintaining yields above 85%.

Acetylation to Form the Ethanone Moiety

The final step involves acetylation of the furan-carbaldehyde intermediate. Treatment with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions yields the target compound.

Critical parameters :

-

Solvent : Dichloromethane

-

Temperature : 0–5°C (to minimize side reactions)

-

Yield : 70–75%

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a superior method for accelerating reactions and improving yields. A one-pot synthesis leveraging microwave technology combines the nitration, reduction, and acetylation steps into a single streamlined process.

Procedure :

-

The furan-carbaldehyde intermediate (1 mmol), ammonium nitrate (2 mmol), and acetyl chloride (1.2 mmol) are dissolved in dimethylformamide (DMF).

-

The mixture is irradiated at 150°C for 15 minutes in a microwave reactor.

-

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Advantages :

-

Reaction time : Reduced from 24 hours to 15 minutes.

-

Yield : 88% (compared to 70–75% in conventional methods).

Chalcone Intermediate Approach

A modified pathway involves the formation of a chalcone derivative as an intermediate, followed by cyclization. This method, adapted from studies on related furan-based compounds, proceeds as follows:

Synthesis of Chalcone Derivative

5-(4-Chlorophenyl)furan-2-carbaldehyde reacts with 4-methoxyacetophenone in ethanol under basic conditions (KOH) to form 3-[5-(4-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one.

Key data :

Cyclization and Functionalization

The chalcone derivative undergoes hydrazine-mediated cyclization to form a pyrazole ring, which is subsequently functionalized with chloroacetyl chloride to introduce the ethanone group.

Reaction scheme :

Yield : 45% after purification.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of the discussed methods:

| Method | Reaction Time | Yield | Key Advantage | Limitation |

|---|---|---|---|---|

| Conventional multi-step | 24–36 hours | 70–75% | Well-established protocol | Labor-intensive purification |

| Microwave-assisted | 15 minutes | 88% | Rapid, high yield | Requires specialized equipment |

| Chalcone intermediate | 12 hours | 45% | Utilizes stable intermediates | Lower overall yield |

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions: 1-(5-(4-Amino-2-chlorophenyl)furan-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

Substitution: The amino and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1-(5-(4-Amino-2-chlorophenyl)furan-2-yl)ethanone has been investigated for its potential as a pharmacophore in drug design. Key areas of interest include:

- Antimicrobial Activity : The compound exhibits promising antimicrobial properties against various pathogens. Studies have shown that structural modifications can enhance its efficacy against resistant strains.

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. In vitro studies have demonstrated significant cytotoxic effects against several human tumor cell lines, including breast and lung cancers. For instance, a study found that derivatives of this compound achieved an IC50 value of 12 μM against the A549 lung cancer cell line .

Materials Science

The compound is utilized in the synthesis of advanced materials, including:

- Polymers : Incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties.

- Organic Semiconductors : Its electronic properties make it suitable for use in organic photovoltaic cells and light-emitting diodes.

Biological Studies

The interactions of this compound with biological macromolecules are crucial for understanding its mechanism of action:

- Molecular Targets : The compound may interact with enzymes or receptors involved in critical cellular processes such as apoptosis and inflammation.

- Signal Pathways : It has been shown to modulate pathways related to cell growth and survival, making it a candidate for further pharmacological exploration.

Study 1: Anticancer Efficacy

A study conducted by the National Cancer Institute evaluated the anticancer activity of derivatives based on this compound. The results indicated significant inhibition of cell growth across multiple cancer cell lines, supporting its potential as an anticancer agent .

Study 2: Antimicrobial Screening

In another investigation focused on antimicrobial properties, modifications to the amino group enhanced activity against resistant bacterial strains, demonstrating the importance of structural optimization in drug development .

Mechanism of Action

The mechanism of action of 1-(5-(4-Amino-2-chlorophenyl)furan-2-yl)ethanone involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on substituent effects, molecular properties, and reported bioactivities.

Key Observations :

Substituent Effects on Bioactivity: The 4-amino-2-chlorophenyl group in the target compound may enhance binding to enzymes like CYP51 or SARS 3CLpro, as seen in pyridine- and furan-based inhibitors .

Heterocyclic Core Variations :

- Replacing the furan ring with a thiophene (as in ) introduces sulfur, which may alter electronic properties and metabolic stability.

- Naphthofuran derivatives (e.g., ) exhibit extended π-systems, enhancing interactions with aromatic residues in enzyme binding pockets.

Polar vs. Non-Polar Groups: Hydroxy and amino groups (e.g., ) improve aqueous solubility and hydrogen-bonding capacity, critical for pharmacokinetics. Chloro and methoxy groups balance hydrophobicity and steric effects, as seen in antidiabetic compounds .

Biological Activity

1-(5-(4-Amino-2-chlorophenyl)furan-2-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with an amino group and a chlorophenyl moiety, which may contribute to its biological activity. The presence of the chlorine atom is significant as it can influence both the reactivity and interaction with biological targets, potentially enhancing its pharmacological effects.

While the precise mechanisms of action for this compound are not fully elucidated, it is hypothesized that it may interact with specific molecular targets involved in cancer cell proliferation and bacterial resistance. Studies suggest that compounds with similar structures often inhibit key enzymes or receptors related to cell growth and survival pathways .

Anticancer Activity

Several studies have investigated the anticancer potential of furan derivatives, including those structurally related to this compound. For instance, a study demonstrated that furan-containing compounds exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The MTT assay results indicated varying degrees of cytotoxicity, with some derivatives showing IC50 values in the sub-micromolar range .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 | TBD | |

| Chalcone derivative | A549 | 10.38 | |

| Furan derivative | HeLa | 0.65 |

Antimicrobial Activity

The antimicrobial properties of furan derivatives have also been explored. Compounds similar to this compound have shown broad-spectrum antibacterial activity against various strains, outperforming traditional antibiotics in some cases. The mechanism often involves disruption of bacterial cell walls or inhibition of vital metabolic pathways .

| Strain Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| Pseudomonas | 8 µg/mL |

Case Studies

Several case studies have highlighted the effectiveness of furan derivatives in clinical settings:

- Case Study on Lung Cancer : A research team evaluated a series of furan derivatives for their cytotoxic effects on lung cancer cell lines. The study found that certain modifications led to enhanced activity, suggesting that structural optimization could yield more potent anticancer agents .

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various furan derivatives against clinically relevant pathogens. Results indicated that compounds similar to this compound exhibited superior activity compared to standard antibiotics like streptomycin and tetracycline .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-(4-Amino-2-chlorophenyl)furan-2-yl)ethanone?

- Methodology : The compound is typically synthesized via Friedel-Crafts acylation or condensation reactions. For example, hydrazine monohydrate and sodium acetate can be used to cyclize intermediates like E-(3-(5-(4-chlorophenyl)furan-2-yl)-1-phenylprop-2-en-1-one into pyrazole-bearing derivatives. Multi-step protocols involve optimizing reaction temperatures (e.g., reflux in ethanol) and stoichiometric ratios to improve yields .

Q. How is structural characterization performed for this compound?

- Methodology : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and aromatic proton environments .

- IR Spectroscopy : Identification of carbonyl (C=O) stretches (~1700 cm) and amine (-NH) bands (~3300 cm) .

- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Q. What physicochemical properties are critical for handling this compound?

- Methodology : Stability assessments under varying pH, temperature, and light exposure are essential. Safety data sheets recommend storage in inert atmospheres at 2–8°C to prevent degradation. Solubility in polar aprotic solvents (e.g., DMSO) is often prioritized for biological assays .

Advanced Research Questions

Q. How can crystallographic refinement challenges be addressed for this compound?

- Methodology : Use of SHELX software (e.g., SHELXL) for small-molecule refinement. Challenges include modeling anisotropic displacement parameters for chlorine atoms and resolving twinning in crystals. High-resolution X-ray data (e.g., Cu-Kα radiation) and iterative refinement cycles improve accuracy .

Q. What strategies reconcile discrepancies between computational docking predictions and experimental bioactivity data?

- Methodology :

- Docking Parameter Adjustments : Include solvation effects and flexible side-chain modeling in software like AutoDock Vina.

- Experimental Validation : Compare inhibition rates (e.g., IC) against SARS-CoV-2 main protease or bacterial proteins. For example, derivatives with 2-chlorophenyl groups showed 13–15% inhibition at 0.1 mM, highlighting steric and electronic influences .

Q. How can synthetic yields be optimized in multi-step reactions?

- Methodology :

- Step-Wise Monitoring : Use TLC or HPLC to track intermediates and adjust reaction times.

- Catalyst Screening : Lewis acids like AlCl improve acylation efficiency in Friedel-Crafts steps.

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates high-purity products .

Q. What methodologies validate the compound’s role in structure-activity relationship (SAR) studies?

- Methodology :

- Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) to the phenyl or furan rings.

- Biological Assays : Test antimicrobial activity against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) using broth dilution methods. Pyrazole derivatives showed moderate activity (MIC: 16–64 µg/mL) compared to ciprofloxacin .

Q. How are spectroscopic data contradictions resolved during characterization?

- Methodology : Cross-validation using complementary techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.